molecular formula C5H2BrClN4O2S B14179274 5-Bromo-6-chloropyridine-3-sulfonyl azide CAS No. 920756-47-4

5-Bromo-6-chloropyridine-3-sulfonyl azide

Cat. No.: B14179274
CAS No.: 920756-47-4
M. Wt: 297.52 g/mol
InChI Key: KILYDZVCVFZQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloropyridine-3-sulfonyl azide is a chemical compound with significant utility in organic synthesis and scientific research. It is a derivative of pyridine, featuring bromine, chlorine, and sulfonyl azide functional groups. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloropyridine-3-sulfonyl azide typically involves the reaction of 5-Bromo-6-chloropyridine-3-sulfonyl chloride with sodium azide. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired azide compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of industrial-grade reagents and solvents, along with precise control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloropyridine-3-sulfonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of triazoles.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropyridine-3-sulfonyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the presence of the bromine and chlorine substituents on the pyridine ring, which influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-chloropyridine-3-sulfonyl azide is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and its applications in diverse scientific fields.

Properties

CAS No.

920756-47-4

Molecular Formula

C5H2BrClN4O2S

Molecular Weight

297.52 g/mol

IUPAC Name

5-bromo-6-chloro-N-diazopyridine-3-sulfonamide

InChI

InChI=1S/C5H2BrClN4O2S/c6-4-1-3(2-9-5(4)7)14(12,13)11-10-8/h1-2H

InChI Key

KILYDZVCVFZQEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.